molecular formula C9H7NO2 B2835312 2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde CAS No. 933753-63-0

2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde

Cat. No.: B2835312
CAS No.: 933753-63-0
M. Wt: 161.16
InChI Key: WBNYFGSNZDSVEB-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde typically involves the use of indole as a starting material. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method involves the use of palladium-catalyzed annulation reactions to form the indole ring system .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale chemical synthesis using similar methods as those used in laboratory settings. The choice of method depends on factors such as yield, cost, and environmental impact. Green chemistry approaches, which aim to reduce the use of hazardous substances and minimize waste, are increasingly being adopted in the industrial production of indole derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted indoles. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and other bioactive molecules .

Biological Activity

2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde is a compound belonging to the indole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its cytotoxic effects, potential mechanisms of action, and applications in drug development.

Chemical Structure and Properties

This compound is characterized by a heterocyclic structure that includes both a carbonyl (oxo) and an aldehyde functional group. These features contribute to its reactivity and biological properties. Indole derivatives are known for their presence in various natural products and pharmaceuticals, making them valuable in drug discovery.

Cytotoxic Effects

Research has demonstrated that this compound exhibits notable cytotoxic effects against several human cancer cell lines. Notably:

  • Cancer Cell Lines Affected : The compound has shown significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and others.
  • IC50 Values : For instance, the IC50 values against MCF-7 cells were reported at approximately 14.8 μM, while HepG2 cells exhibited an IC50 of 18.3 μM, comparable to standard chemotherapeutic agents like doxorubicin (IC50 = 18.7 μM) .

The mechanisms through which this compound exerts its biological effects include:

  • Apoptotic Pathways : The compound interacts with proteins involved in apoptosis. It has been observed to decrease the expression of anti-apoptotic proteins such as Bcl-2 while increasing pro-apoptotic markers like Bax and cleaved-caspase 3 .
  • Signaling Pathways : It affects the RAF/MEK/ERK signaling pathway, crucial for cell proliferation and survival. This modulation can lead to enhanced apoptosis in cancer cells .
  • Antiviral Activity : Additionally, it has shown inhibitory activity against the RNA-dependent RNA polymerase of the Dengue virus, indicating potential as an antiviral agent .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesUnique Properties
2-OxoindolineContains an oxo group; similar ring structureExhibits distinct biological activities
1H-Indole-3-carboxaldehydeCarboxaldehyde functional groupImportant precursor for various biologically active molecules
5-HydroxyindoleHydroxylated variant of indoleKnown for neuroactive properties

Case Studies and Research Findings

Several studies have highlighted the promising nature of this compound in cancer treatment:

  • Study on MCF-7 Cells : One study demonstrated that treatment with this compound resulted in significant apoptosis induction via increased reactive oxygen species (ROS) levels .
  • Mechanistic Insights : Molecular docking studies have elucidated its interaction with key proteins involved in cancer progression and apoptosis .

Properties

IUPAC Name

2-oxo-1,3-dihydroindole-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-5-7-3-1-2-6-4-8(12)10-9(6)7/h1-3,5H,4H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNYFGSNZDSVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)C=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933753-63-0
Record name 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde
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